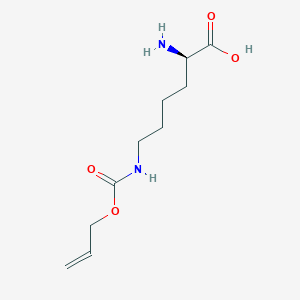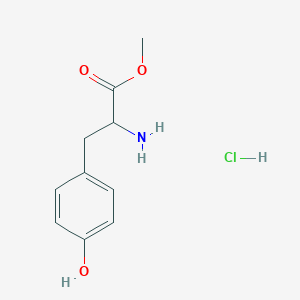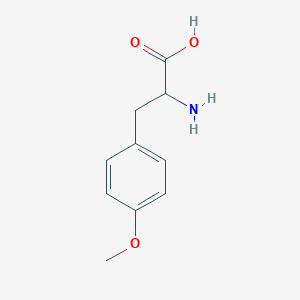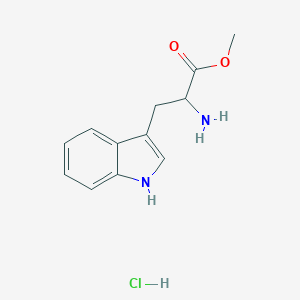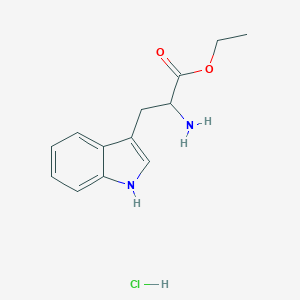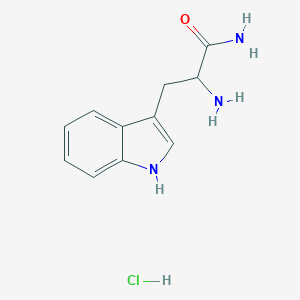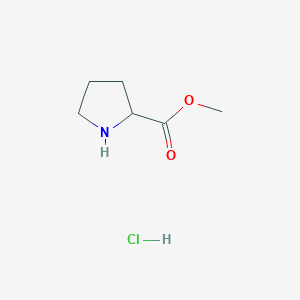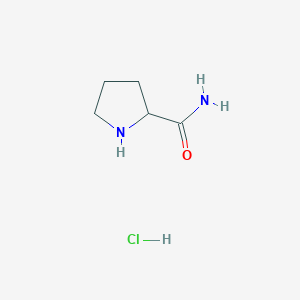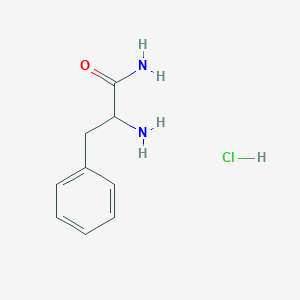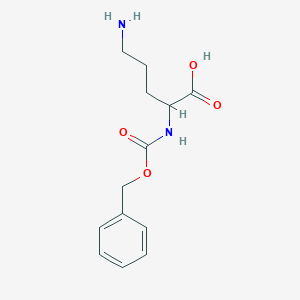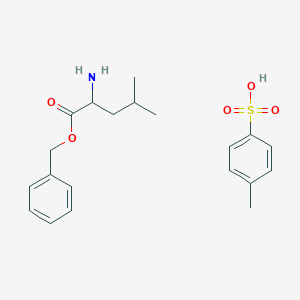
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as SAMP, is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of thioamides and is used as a reagent in chemical synthesis. SAMP is widely used in the synthesis of peptides, proteins, and other compounds, and has been widely studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
- The exchange of thiolates and thiols has long been held as a nearly ideal reaction in dynamic covalent chemistry . The ability for the reaction to proceed smoothly in neutral aqueous media has propelled its widespread use in biochemistry .
- However, far fewer applications and studies have been directed towards its use in material science which primarily is performed in organic media . Herein, the exploration of this dynamic exchange in both small molecule and polymer settings with a wide sampling of thiols, thioesters, organic bases, and nucleophilic catalysts in various organic solvents .
- The outcomes of this application have been the development of a user’s guide to the thiol-thioester exchange; instructive to practitioners in the field of material science which seek to utilize the thiol-thioester exchange in both linear and network polymers .
- The compound is used for thiol protection . Thiol protection with the acetamidomethyl group is a common practice in peptide synthesis .
- The methods of application involve the use of the compound as a protecting group during peptide synthesis. The compound is added to the cysteine thiol group to protect it during the synthesis process, and then removed (deprotected) when no longer needed .
- The outcomes of this application have been the development of increasingly sophisticated strategies for peptide and protein synthesis, enabling the creation of complex peptides and proteins for research and therapeutic applications .
Material Science
Thiol Protection
- The compound is used in the synthesis of bioactive peptides . Cystine disulfide bridges help to stabilize the biologically active conformation of peptides and proteins .
- The methods of application involve the use of the compound in the synthesis of bioactive peptides. S-protection may have to be varied to allow consecutive bridge formation for obtaining an unambiguous structure .
- The outcomes of this application have been the development of increasingly sophisticated strategies for peptide and protein synthesis, enabling the creation of complex peptides and proteins for research and therapeutic applications .
- The compound is used in dynamic covalent chemistry . The exchange of thiolates and thiols has long been held as a nearly ideal reaction in dynamic covalent chemistry .
- The methods of application involve the use of the compound in the exchange of thiolates and thiols. The ability for the reaction to proceed smoothly in neutral aqueous media has propelled its widespread use in biochemistry .
- The outcomes of this application have been the development of a user’s guide to the thiol-thioester exchange; instructive to practitioners in the field of material science which seek to utilize the thiol-thioester exchange in both linear and network polymers .
Bioactive Peptides Synthesis
Dynamic Covalent Chemistry
Propriétés
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWPOAKLKGUXDD-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



